trans-(2-Aminocyclohexyl)methanol

Beschreibung

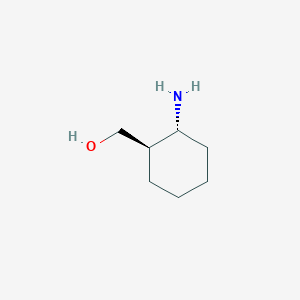

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,2R)-2-aminocyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWPGEWXYDEQAY-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5691-21-4 | |

| Record name | rel-(1R,2R)-2-Aminocyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

trans-(2-Aminocyclohexyl)methanol chemical properties and structure

An In-depth Technical Guide to trans-(2-Aminocyclohexyl)methanol: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of this compound, a chiral bifunctional molecule of significant interest to researchers in synthetic chemistry, materials science, and drug discovery. We will delve into its unique structural characteristics, physicochemical properties, established synthetic routes, and key applications, offering field-proven insights into its utility as a versatile chemical building block.

Introduction: A Multifunctional Chiral Scaffold

This compound (CAS No. 5691-21-4) is a valuable organic compound featuring a primary amine and a primary alcohol functional group positioned in a stereochemically defined trans-1,2-relationship on a cyclohexane ring.[1] This arrangement imparts a rigid, predictable three-dimensional structure, making it an ideal precursor for the synthesis of complex molecules, particularly chiral ligands for asymmetric catalysis and intermediates for novel pharmaceuticals.[1] The presence of two distinct reactive sites—a nucleophilic amine and a versatile alcohol—allows for selective chemical modifications, rendering it a powerful tool for constructing diverse molecular architectures.

Chemical Structure and Stereochemistry

The defining feature of this compound is its rigid cyclohexane backbone, which preferentially adopts a stable chair conformation. In this conformation, the bulky amino and hydroxymethyl substituents occupy equatorial positions to minimize steric strain. This fixed spatial arrangement is critical for its efficacy in asymmetric synthesis, where a well-defined chiral environment is necessary to control the stereochemical outcome of a reaction.[2]

The term 'trans' refers to the relative stereochemistry of the two substituents being on opposite sides of the cyclohexane ring. This corresponds to either the (1R,2R) or the (1S,2S) absolute configuration for the two enantiomers. The molecule's formal IUPAC name, reflecting this relative stereochemistry, is rel-((1R,2R)-2-aminocyclohexyl)methanol.

Caption: Chair conformation of the (1R,2R) enantiomer.

Physicochemical Properties

A thorough understanding of a compound's physical properties is essential for its effective use in experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source |

| CAS Number | 5691-21-4 | [3] |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | White to yellow solid | |

| Melting Point | 74.5-75.5 °C | |

| Boiling Point | 219 °C | |

| Density | 0.974 g/cm³ | |

| Flash Point | 86 °C | |

| pKa (Predicted) | 15.05 ± 0.10 |

This compound is expected to be soluble in methanol, ethanol, and other polar organic solvents due to the presence of hydrogen-bonding amino and hydroxyl groups. Its solubility in nonpolar solvents like hexanes is likely limited.

Structural Elucidation and Spectroscopic Analysis

While a publicly available, peer-reviewed full dataset for this specific compound is elusive, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following is an expert analysis of the expected spectral data based on its known structure and data from closely related analogs.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in CDCl₃ would exhibit several key signals. A broad singlet integrating to three protons (corresponding to the -NH₂ and -OH protons) would appear, which could be exchanged with D₂O. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a multiplet around 3.5-3.7 ppm. The two methine protons attached to the carbons bearing the substituents (-CH-NH₂ and -CH-CH₂OH) would resonate between 2.5 and 3.0 ppm. The remaining eight cyclohexane ring protons would produce a complex series of overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum would display seven distinct signals. The carbon of the hydroxymethyl group (-CH₂OH) would be expected around 65-70 ppm. The two carbons bonded to the substituents (-C-NH₂ and -C-CH₂OH) would appear in the 50-60 ppm range. The remaining four methylene carbons of the cyclohexane ring would be found further upfield, typically between 20 and 35 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine. The presence of alkane C-H bonds would be confirmed by sharp peaks between 2850-3000 cm⁻¹. A characteristic N-H bending vibration (scissoring) for a primary amine would also be visible around 1600 cm⁻¹.

Synthesis and Manufacturing

This compound is not naturally occurring and must be prepared via chemical synthesis. A robust and frequently employed strategy involves the reduction of a corresponding carboxylic acid or amide derivative, which establishes the required trans stereochemistry. The use of a powerful hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is standard for this type of transformation.

The following diagram and protocol outline a reliable synthetic workflow starting from trans-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, preventing it from reacting with the hydride reagent.

Sources

Synthesis of trans-(2-Aminocyclohexyl)methanol from Cyclohexene Oxide: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-(2-Aminocyclohexyl)methanol is a pivotal chiral building block in medicinal chemistry and asymmetric synthesis, valued for its rigid cyclohexane scaffold and vicinal amino and alcohol functionalities.[1] This guide provides a comprehensive technical overview of its synthesis, commencing from the readily available starting material, cyclohexene oxide. The core of the synthesis is the nucleophilic ring-opening of the epoxide with an ammonia source, a reaction governed by fundamental principles of stereochemistry. This document elucidates the underlying SN2 reaction mechanism that dictates the exclusive formation of the trans diastereomer, offers a detailed, field-proven experimental protocol, and outlines robust analytical methods for product characterization. Safety protocols and handling considerations for the reagents involved are also discussed in detail to ensure safe and reproducible execution.

Introduction: Strategic Importance of the Target Molecule

The 1,2-amino alcohol motif is a privileged structure in drug discovery and a cornerstone of many chiral ligands used in asymmetric catalysis. When embedded within a cyclohexane ring, as in this compound, the resulting conformational rigidity and defined stereochemical relationship between the functional groups offer a unique scaffold for molecular design.[1][2] This structure serves as a key intermediate for building complex molecules, including ligands for G-protein-coupled receptors (GPCRs) and novel pharmaceutical agents.[1]

The synthesis from cyclohexene oxide represents an efficient and atom-economical route. The central chemical transformation—the aminolysis of an epoxide—is a classic yet powerful reaction in organic synthesis.[3] The primary challenge and, simultaneously, the key to success, lies in controlling the stereochemical outcome. This guide will demonstrate how the inherent mechanism of the epoxide ring-opening reaction under basic or neutral conditions ensures the desired trans configuration.

Overall Synthetic Workflow

The synthesis is a straightforward, two-step process involving the ring-opening of cyclohexene oxide followed by an aqueous workup to yield the final product. The workflow is designed for efficiency and purity, minimizing the formation of side products.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Insights: Achieving trans-Stereoselectivity

The formation of the trans product is not a matter of chance but a direct consequence of the reaction mechanism. The ring-opening of an epoxide under neutral or basic conditions proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[4][5]

Key Mechanistic Features:

-

Nucleophile: Ammonia (NH₃) is a moderately strong, neutral nucleophile. It directly attacks one of the electrophilic carbons of the epoxide ring.

-

Backside Attack: As is characteristic of all SN2 reactions, the nucleophile must attack from the side opposite to the leaving group. In this case, the "leaving group" is the epoxide oxygen atom, which remains tethered to the other carbon. This backside attack forces the stereocenter to invert its configuration.

-

Stereochemical Outcome: Cyclohexene oxide is a meso compound. The nucleophilic attack can occur with equal probability at either of the two epoxide carbons. Regardless of which carbon is attacked, the mandatory backside attack ensures that the incoming amino group and the epoxide oxygen (which becomes a hydroxyl group after protonation) are on opposite faces of the cyclohexane ring. This results in an exclusive anti-diastereoselectivity, yielding the trans product as a racemic mixture of (1R,2R) and (1S,2S) enantiomers.

Caption: SN2 mechanism illustrating the stereospecific ring-opening of cyclohexene oxide.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

4.1 Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Properties |

| Cyclohexene Oxide | 286-20-4 | 98.14 | Flammable liquid, corrosive, toxic[6][7] |

| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.04 (as NH₄OH) | Corrosive, toxic fumes, handle with care |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Corrosive |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Corrosive solid |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, suspected carcinogen |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Hygroscopic drying agent |

4.2 Equipment

-

Heavy-walled pressure vessel or sealed tube with a pressure gauge and magnetic stirring

-

Heating mantle with a stirrer

-

Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

-

Rotary evaporator

-

pH meter or pH paper

4.3 Step-by-Step Synthesis Procedure

-

Reaction Setup: Place a stir bar into a 250 mL heavy-walled pressure vessel. To the vessel, add 100 mL of concentrated aqueous ammonia (28-30%). Cool the vessel in an ice-water bath.

-

Rationale: The reaction is performed under pressure to maintain a high concentration of ammonia, which is a gas at room temperature, thereby increasing the reaction rate. Cooling prevents the premature loss of ammonia gas during reagent addition.

-

-

Reagent Addition: While stirring in the ice bath, slowly add 10.0 g (0.102 mol) of cyclohexene oxide to the aqueous ammonia solution.

-

Reaction Execution: Seal the pressure vessel securely. Place it in a heating mantle and heat to 100 °C with vigorous stirring. Maintain this temperature for 12-18 hours.

-

Rationale: Heating provides the necessary activation energy for the ring-opening reaction. The extended reaction time ensures complete conversion of the starting material.

-

-

Cooling and Depressurization: Turn off the heat and allow the vessel to cool completely to room temperature. Once cooled, carefully vent the vessel in the fume hood to release any residual pressure.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a 500 mL beaker. Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~1-2. This will convert the product into its water-soluble ammonium salt.

-

Transfer the acidic solution to a separatory funnel and wash with 2 x 50 mL of dichloromethane (DCM) to remove any unreacted cyclohexene oxide or non-basic impurities. Discard the organic layers.

-

Cool the aqueous layer again in an ice bath and slowly add a 50% (w/v) sodium hydroxide solution until the pH is >12. This deprotonates the ammonium salt, regenerating the free amine product, which will separate as an oily layer.

-

Extract the basic aqueous solution with 3 x 75 mL of DCM. Combine the organic extracts.

-

Rationale: This acid-base extraction is a critical purification step. It leverages the basicity of the amine product to separate it from neutral starting materials and byproducts.

-

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and remove the DCM using a rotary evaporator.

-

Final Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow solid or viscous liquid.[8][9]

Product Characterization

Confirming the identity and stereochemistry of the final product is essential.

| Technique | Expected Observations |

| ¹H NMR (in CDCl₃) | Complex multiplets for the cyclohexane ring protons (δ 1.0-2.2 ppm). A diagnostic multiplet for the proton attached to the carbon bearing the amino group (CH -NH₂) and the proton on the carbon with the alcohol (CH -CH₂OH). The CH₂OH protons will appear as a doublet of doublets or multiplet around δ 3.5-3.8 ppm. The broad singlet for NH₂ and OH protons can be exchanged with D₂O. The coupling constants of the methine protons can help confirm the trans (diaxial) relationship in the chair conformation.[2] |

| ¹³C NMR (in CDCl₃) | Expect 7 distinct carbon signals. The carbons attached to the nitrogen and the hydroxymethyl group (C-N and C-CH₂OH) will be downfield (δ ~50-65 ppm). The CH₂OH carbon will be around δ 65 ppm. The remaining cyclohexane carbons will appear in the aliphatic region (δ ~20-40 ppm). |

| IR Spectroscopy (film) | Broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching). C-H stretching just below 3000 cm⁻¹. N-H bending around 1600 cm⁻¹. C-O stretching around 1050 cm⁻¹. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 129. Common fragmentation patterns include the loss of H₂O (m/z = 111) or the CH₂OH group (m/z = 98). |

Safety and Handling Precautions

-

Cyclohexene Oxide: This reagent is a flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage.[6] It is also toxic if swallowed, inhaled, or in contact with skin.[10] Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Keep away from ignition sources.

-

Aqueous Ammonia: Concentrated ammonia solutions release toxic and corrosive vapors that can cause severe respiratory irritation. Handle exclusively in a fume hood.

-

Pressure Reactions: Reactions in sealed vessels pose a risk of explosion if the pressure exceeds the vessel's rating. Never exceed the recommended temperature and ensure the vessel is in good condition. Always allow the vessel to cool completely before opening.

Conclusion

The synthesis of this compound from cyclohexene oxide is a robust and highly stereoselective process rooted in the fundamental SN2 mechanism of epoxide ring-opening. By carefully controlling the reaction conditions and employing a standard acid-base workup, the target molecule can be obtained in good yield and high purity. This guide provides the necessary mechanistic understanding and practical steps for researchers to successfully and safely perform this valuable transformation.

References

-

15.8: Opening of Epoxides - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

-

Epoxides Ring-Opening Reactions - Chemistry Steps. Chemistry Steps. [Link]

-

Nucleophilic ring opening of 1,2-epoxides in aqueous medium - Semantic Scholar. (2002). ARKIVOC. [Link]

-

Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions - ResearchGate. (2020). European Journal of Organic Chemistry. [Link]

-

How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC - NIH. (2021). The Journal of Organic Chemistry. [Link]

-

Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism. (2019). Journal of Catalysis. [Link]

-

Epoxide ring-opening reaction of cyclohexene oxide with various amines... - ResearchGate. ResearchGate. [Link]

-

Material Safety Data Sheet - Cyclohexene Oxide, 98% - Cole-Parmer. Cole-Parmer. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [Link]

-

epoxide ring-opening reactions: Topics by Science.gov. Science.gov. [Link]

-

Epoxide Ring Opening With Base - Master Organic Chemistry. (2015). Master Organic Chemistry. [Link]

-

This compound | CAS 5691-21-4 | AMERICAN ELEMENTS ®. American Elements. [Link]

-

EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES - Westmont College. (2022). The Pacific Journal of Science and Technology. [Link]

- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. westmont.edu [westmont.edu]

- 3. epoxide ring-opening reactions: Topics by Science.gov [science.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. americanelements.com [americanelements.com]

- 9. TRANS-(2-AMINO-CYCLOHEXYL)-METHANOL | 5691-21-4 [amp.chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. aksci.com [aksci.com]

Spectroscopic Data Analysis of trans-(2-Aminocyclohexyl)methanol (CAS 5691-21-4): A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for trans-(2-Aminocyclohexyl)methanol (CAS Number: 5691-21-4). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. In the absence of a complete set of publicly available experimental spectra, this guide leverages high-quality predicted NMR data and corroborates it with established spectroscopic principles and data from analogous structures. This approach provides a robust framework for the structural elucidation and quality control of this versatile bifunctional molecule.

Introduction to this compound

This compound is a chiral amino alcohol incorporating a cyclohexane scaffold. The "trans" configuration indicates that the amino and hydroxymethyl groups are on opposite sides of the cyclohexane ring. This stereochemical arrangement, coupled with the presence of both a primary amine and a primary alcohol, makes it a valuable building block in asymmetric synthesis, ligand design for catalysis, and the development of pharmaceutical agents. Accurate spectroscopic characterization is paramount for confirming its structure and purity.

Compound Profile:

| Property | Value |

| CAS Number | 5691-21-4 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Structure | |

| Figure 1: Chemical structure of this compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH-NH₂ | 2.5 - 2.8 | m | 1H |

| -CH-CH₂OH | 1.5 - 1.8 | m | 1H |

| -CH₂OH | 3.4 - 3.6 | m | 2H |

| Cyclohexyl -CH₂- | 1.0 - 2.0 | m | 8H |

| -NH₂ and -OH | Variable | br s | 3H |

Interpretation and Causality:

-

-CH-NH₂ and -CH-CH₂OH Protons: The protons on the carbons bearing the amino and hydroxymethyl groups are expected to be in the range of 2.5-2.8 ppm and 1.5-1.8 ppm, respectively. The downfield shift of the -CH-NH₂ proton is due to the deshielding effect of the adjacent nitrogen atom.

-

-CH₂OH Protons: The methylene protons of the hydroxymethyl group are diastereotopic and are expected to appear as a multiplet in the 3.4-3.6 ppm region, deshielded by the adjacent oxygen atom.

-

Cyclohexyl Protons: The eight protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the upfield region (1.0-2.0 ppm), typical for saturated carbocyclic systems.

-

Labile Protons (-NH₂ and -OH): The chemical shifts of the amine and hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature. They often appear as broad singlets and can be exchanged with D₂O, leading to their disappearance from the spectrum, which is a useful diagnostic test.[2][3]

Predicted ¹³C NMR Spectral Data

Predicted ¹³C NMR data provides a count of the unique carbon environments and their approximate chemical shifts.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH-NH₂ | ~55 |

| -CH-CH₂OH | ~45 |

| -CH₂OH | ~65 |

| Cyclohexyl -CH₂- | 25 - 35 |

Interpretation and Causality:

-

Carbons Attached to Heteroatoms: The carbons directly bonded to the nitrogen and oxygen atoms are significantly deshielded and appear downfield. The -CH₂OH carbon is expected around 65 ppm, and the -CH-NH₂ carbon around 55 ppm.

-

Cyclohexyl Carbons: The remaining four carbons of the cyclohexane ring are expected to resonate in the typical aliphatic region of 25-35 ppm. Due to the trans configuration and the chair conformation of the cyclohexane ring, four distinct signals are anticipated for these methylene carbons.

It is important to note that the accuracy of predicted NMR spectra can vary. While modern prediction algorithms, which may employ deep neural networks or density functional theory (DFT), have become increasingly reliable, experimental verification remains the gold standard.[4][5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the primary amine (-NH₂) and the primary alcohol (-OH).

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, Two Bands |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | Medium |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium to Weak |

Interpretation and Causality:

-

O-H and N-H Stretching Region: The region between 3200 and 3600 cm⁻¹ is crucial. A broad, strong absorption is characteristic of the O-H stretch of an alcohol, with the broadening due to hydrogen bonding.[8][9] Superimposed on this, two sharper peaks of medium intensity are expected for the symmetric and asymmetric N-H stretching of the primary amine.[2][10]

-

C-H Stretching: Strong absorptions between 2850 and 2960 cm⁻¹ are indicative of the C-H bonds in the cyclohexane ring and the hydroxymethyl group.[8]

-

Fingerprint Region: The C-O and C-N stretching vibrations will appear in the fingerprint region. A strong band for the C-O stretch is expected between 1000 and 1260 cm⁻¹, while the C-N stretch will likely be a weaker band in a similar region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

For this compound, electron ionization (EI) would likely lead to the following key fragmentation pathways:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 129) may be observed, although it could be weak due to the facile fragmentation of amino alcohols.

-

Alpha-Cleavage: This is a characteristic fragmentation for both amines and alcohols.[11]

-

Cleavage adjacent to the amine can lead to the loss of a C₅H₁₀OH radical, resulting in a fragment at m/z = 30 ([CH₂=NH₂]⁺).

-

Cleavage adjacent to the alcohol can result in the loss of a hydrogen radical to give a fragment at m/z = 128 , or more significantly, the loss of the cyclohexylamino radical to give a fragment at m/z = 31 ([CH₂=OH]⁺).

-

-

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z = 111 ([M-18]⁺).[12]

-

Loss of Ammonia: Loss of NH₃ can occur, leading to a peak at m/z = 112 ([M-17]⁺).

-

Ring Cleavage: The cyclohexane ring can undergo fragmentation, leading to a series of smaller fragments.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 129 | [C₇H₁₅NO]⁺ (Molecular Ion) |

| 112 | [M - NH₃]⁺ |

| 111 | [M - H₂O]⁺ |

| 98 | [M - CH₂OH]⁺ |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 31 | [CH₂OH]⁺ |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Average 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 220-240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Key predicted NMR correlations for this compound.

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound (CAS 5691-21-4). By integrating high-quality predicted NMR data with the fundamental principles of IR and MS, a comprehensive spectroscopic profile of the molecule has been established. The provided interpretations and experimental protocols offer a valuable resource for researchers in the positive identification and quality assessment of this important chemical building block. While predicted data serves as a strong guideline, it is recommended that experimental data be acquired for definitive structural confirmation and for use in regulatory submissions.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. [Link][2]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link][3]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][8]

-

Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link][9]

-

UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link][10]

-

Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ? r/chemistry. [Link][4]

-

Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?[Link][5]

-

ACS Publications. (n.d.). From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models?[Link][6]

-

ResearchGate. (n.d.). The model trained on 1 H NMR spectra's ability to predict the correct...[Link][13]

-

ACS Publications. (2025, March 5). Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models?[Link][7]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][14]

-

NC State University Libraries. (n.d.). 13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry. [Link][15]

-

YouTube. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR. [Link][16]

-

Chimia. (1960). Mass Spectrometric Analysis of Amino Acid and Peptide Derivatives. E-Periodica. [Link][17]

-

YouTube. (2023, September 11). How to Predict NMR in ChemDraw. [Link][19]

-

Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Books. [Link][20]

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link][21]

-

SpectraBase. (n.d.). Cyclohexanemethanol - Optional[13C NMR] - Chemical Shifts. [Link][22]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link][11]

-

ACS Publications. (2021, August 4). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. [Link][23]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. [Link][24]

-

CNR-IRIS. (2025, February 19). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. [Link][25]

Sources

- 1. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. reddit.com [reddit.com]

- 5. chemaxon.com [chemaxon.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. GCMS Section 6.10 [people.whitman.edu]

- 13. researchgate.net [researchgate.net]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. 13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. m.youtube.com [m.youtube.com]

- 17. chimia.ch [chimia.ch]

- 18. docs.chemaxon.com [docs.chemaxon.com]

- 19. m.youtube.com [m.youtube.com]

- 20. books.rsc.org [books.rsc.org]

- 21. rsc.org [rsc.org]

- 22. spectrabase.com [spectrabase.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 25. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to the Stereochemistry of trans-(2-Aminocyclohexyl)methanol and its Enantiomers

Abstract: This technical guide provides a comprehensive examination of the stereochemistry of trans-(2-Aminocyclohexyl)methanol, a chiral building block of significant importance in asymmetric synthesis and pharmaceutical development. We will explore the foundational principles of stereoisomerism in 1,2-disubstituted cyclohexanes, detail methodologies for the synthesis and resolution of the trans-enantiomers, and discuss their applications as powerful tools in the creation of enantiomerically pure molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile chiral scaffold.

Part 1: Foundational Stereochemistry

The functionality of this compound in asymmetric synthesis is fundamentally rooted in its three-dimensional structure. Understanding the interplay of its stereocenters and conformational preferences is critical to appreciating its utility.

Cis/Trans Isomerism and Enantiomers in 1,2-Disubstituted Cyclohexanes

A 1,2-disubstituted cyclohexane, such as (2-Aminocyclohexyl)methanol, can exist as geometric isomers, designated as cis or trans. In the cis isomer, both the amino and hydroxymethyl groups are on the same face of the cyclohexane ring. In the trans isomer, they are on opposite faces.[1] Each of these geometric isomers is chiral and exists as a pair of enantiomers (non-superimposable mirror images).

The four possible stereoisomers are:

-

(1R,2S) and (1S,2R): The cis enantiomeric pair.

-

(1R,2R) and (1S,2S): The trans enantiomeric pair.

The trans isomers are the primary focus of this guide due to their widespread use as chiral auxiliaries and ligands.[2][3]

Conformational Analysis: The Key to Stereocontrol

Cyclohexane rings predominantly adopt a low-energy chair conformation to minimize angle and torsional strain.[4] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

For trans-1,2-disubstituted cyclohexanes, the ring can exist in two chair conformations that are in rapid equilibrium through a process called a ring flip. One conformer will have both substituents in axial positions (diaxial), while the other will have both in equatorial positions (diequatorial).[5]

The diequatorial conformation is significantly more stable and therefore predominates.[5] This is because axial substituents experience destabilizing steric interactions, known as 1,3-diaxial interactions, with other axial hydrogens. By placing the bulky amino and hydroxymethyl groups in the equatorial positions, these steric clashes are avoided. This well-defined and rigid diequatorial arrangement is crucial for the effective transfer of chiral information in asymmetric reactions.

Caption: Relationship between the stereoisomers of (2-Aminocyclohexyl)methanol.

Part 2: Synthesis and Chiral Resolution

The practical utility of the individual enantiomers of this compound necessitates efficient methods for both the synthesis of the racemic mixture and its subsequent separation.

Synthesis of Racemic this compound

A common and efficient route to the racemic trans-amino alcohol begins with the aminolysis of cyclohexene oxide. This reaction involves the ring-opening of the epoxide with an amine. To facilitate subsequent resolution and handling, benzylamine is often used, followed by a final debenzylation step.

Causality Behind Experimental Choices:

-

Starting Material: Cyclohexene oxide is a readily available and inexpensive starting material.

-

Nucleophile: Benzylamine is used as the amine source. The benzyl group serves as a protecting group for the amine, preventing side reactions in subsequent steps. It can be readily removed later by catalytic hydrogenation.

-

Reaction Conditions: The reaction is often carried out at elevated temperatures, sometimes without a solvent, to drive the reaction to completion.[6] The epoxide ring-opening proceeds via an SN2 mechanism, which results in an inversion of configuration at one of the carbon atoms, leading to the desired trans product.

Chiral Resolution via Diastereomeric Salt Formation

The most established method for separating the enantiomers of a racemic amine is classical resolution, which relies on the formation of diastereomeric salts.[7][8] By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization.[8]

A widely used and effective resolving agent for trans-2-(N-benzyl)aminocyclohexanol (the precursor to our target molecule) is an enantiomerically pure form of tartaric acid or its derivatives, such as di-p-toluoyl-L-tartaric acid.[9][10]

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane (A Related Scaffold)

This protocol for the resolution of the closely related trans-1,2-diaminocyclohexane (DACH) illustrates the principles of diastereomeric salt formation with tartaric acid. A similar strategy is applied to this compound precursors.[11]

Self-Validating System: The success of this protocol is validated at each critical stage. The formation of a precipitate confirms the differential solubility of the diastereomeric salts. The final purity of the separated enantiomers is confirmed by measuring the specific optical rotation and comparing it to literature values.

-

Dissolution: Charge a 100 mL round-bottom flask with L-(+)-tartaric acid (1.48 g, 9.86 mmol) and 5 mL of distilled water. Stir at room temperature until complete dissolution is achieved.

-

Salt Formation: Add the racemic mixture of (±)-trans-diaminocyclohexane (2.36 g, 19.7 mmol) at a rate that allows the reaction temperature to reach approximately 70°C due to the exothermic nature of the salt formation.

-

Crystallization: To the resulting solution, add glacial acetic acid (0.96 mL, 17 mmol) at a rate that does not allow the temperature to exceed 90°C. Allow the mixture to cool slowly to room temperature and then place it in an ice bath to maximize crystallization of the less-soluble diastereomeric salt.

-

Isolation: Collect the precipitated salt by suction filtration and wash with a small amount of cold solvent.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in a suitable solvent like dichloromethane and treat with a strong base (e.g., 4M NaOH) to deprotonate the amine and liberate the free enantiomer.

-

Extraction & Purification: Extract the free amine into an organic layer (e.g., diethyl ether), dry the combined organic phases (e.g., with MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure amine.

-

Repeat for Other Enantiomer: The other enantiomer can be recovered from the filtrate (mother liquor) from step 4, typically by using the opposite enantiomer of the resolving agent (D-(-)-tartaric acid).

Table 1: Typical Physical Properties of Chiral Aminocyclohexane Derivatives

| Compound | Specific Rotation [α]D (c=2, H₂O) | Reference |

| (1R,2R)-Diaminocyclohexane L-tartrate | +12.5° | [11] |

| (1S,2S)-Diaminocyclohexane D-tartrate | -12.3° | [11] |

Note: Specific rotation is a critical parameter for confirming the enantiomeric purity of the final product.

Part 3: Applications in Asymmetric Synthesis and Drug Development

The enantiomerically pure (1R,2R) and (1S,2S) isomers of this compound are not typically used as final drug products themselves. Instead, they serve as invaluable chiral building blocks or as precursors to chiral ligands and catalysts that enable the synthesis of other complex, enantiomerically pure molecules.[][13] Their rigid, well-defined stereochemistry makes them highly effective at controlling the stereochemical outcome of a reaction.[2][14]

Mechanism of Action as a Chiral Ligand: The bifunctional nature of the molecule (containing both an amine and an alcohol) allows it to coordinate to a metal center in two places, forming a stable chelate ring. This coordination creates a rigid and well-defined chiral environment around the metal. When this chiral metal complex catalyzes a reaction (e.g., an addition to a double bond), it preferentially directs incoming reactants from one face, leading to the formation of one enantiomer of the product in excess.

Caption: Role of the chiral amino alcohol as a ligand in asymmetric catalysis.

Role in Drug Development: The Case of Lenacapavir

A pertinent example of the application of chiral resolution in drug development is in the synthesis of Lenacapavir , an HIV-1 capsid inhibitor approved by the FDA.[15] While not using (2-Aminocyclohexyl)methanol directly, the synthesis employs a key step that perfectly illustrates the industrial importance of the principles discussed.

In the synthesis of Lenacapavir, a racemic intermediate amine is resolved using (R)-2-hydroxy-2-phenylacetic acid ((R)-mandelic acid) to isolate the desired single enantiomer.[15] This step is critical because, as is common in pharmacology, only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause undesirable side effects.[13] This highlights the critical role of chiral resolution in producing safe and effective modern pharmaceuticals.

Conclusion

The stereochemistry of this compound is a clear example of how fundamental principles of conformational analysis and chirality translate into powerful applications in synthetic chemistry. The predominance of the diequatorial conformation provides a rigid and predictable chiral scaffold. Methodologies such as synthesis via epoxide opening and resolution through diastereomeric salt formation provide reliable access to the individual (1R,2R) and (1S,2S) enantiomers. These enantiomerically pure compounds are not just chemical curiosities but essential tools for researchers and drug developers, enabling the stereocontrolled synthesis of complex molecules that form the basis of modern therapeutics.

References

-

Bremeyer, N. (2024). 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. ResearchGate. [Link]

- Bremeyer, N. (2024). 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. Google Scholar.

-

Bremeyer, N. (n.d.). 1,2- trans -Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. Semantic Scholar. [Link]

-

Albrecht, Ł., & Dickmeiss, G. (2019). trans ‐ 1,2‐Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. ResearchGate. [Link]

-

Unknown Author. (2023). Stereochemistry of cyclohexane.pptx. SlideShare. [Link]

-

LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

LookChem. (n.d.). (1R,2S)-2-aminocyclohexanol. LookChem. [Link]

-

Schiffers, I., & Bolm, C. (n.d.). SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL. Organic Syntheses. [Link]

-

Chemeurope.com. (n.d.). Chiral resolution. Chemeurope.com. [Link]

-

Unknown Author. (2025). Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. ResearchGate. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

-

Zeng, G., et al. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PubMed Central. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2017). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. [Link]

-

Zhang, M., et al. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. PubMed Central. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Chiral_resolution [chemeurope.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrj.org [chemrj.org]

- 13. Cas 260065-86-9,(1R,2S)-2-aminocyclohexanol | lookchem [lookchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of trans-(2-Aminocyclohexyl)methanol in common organic solvents

An In-depth Technical Guide

Foreword: A Practical Approach to Solubility

In the realm of chemical synthesis and pharmaceutical development, understanding the solubility of a molecule is not merely an academic exercise; it is a critical parameter that dictates process efficiency, formulation feasibility, and ultimately, a project's success. The compound trans-(2-Aminocyclohexyl)methanol presents a unique challenge and opportunity due to its bifunctional nature. It possesses both a hydrophilic amino group and a hydroxyl group, capable of forming strong hydrogen bonds, anchored to a lipophilic cyclohexane backbone. This amphiphilic character suggests a complex solubility profile, making a systematic investigation essential.

This guide moves beyond a simple data sheet. While comprehensive, peer-reviewed solubility data for this specific molecule is not extensively published, our objective here is to equip you, the practicing scientist, with the foundational principles, predictive frameworks, and robust experimental methodologies required to determine and leverage its solubility characteristics effectively. We will explore the theoretical underpinnings of its solubility, provide a detailed protocol for its empirical determination, and offer a predictive analysis to guide your initial solvent selection.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of this compound is governed by the interplay of its distinct structural features. A foundational understanding of these features is paramount for predicting its behavior in various solvent systems.

-

The Polar Head: The molecule contains two highly polar functional groups: a primary amine (-NH₂) and a primary alcohol (-OH). Both groups are potent hydrogen bond donors and acceptors. This allows for strong, favorable interactions with polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

-

The Nonpolar Backbone: The cyclohexane ring is a bulky, nonpolar, and hydrophobic scaffold. This aliphatic structure contributes to van der Waals interactions and is the primary driver for solubility in nonpolar or weakly polar solvents (e.g., toluene, hexane, dichloromethane).

-

The "trans" Conformation: The trans stereochemistry locks the amino and methanol groups into a diaxial or diequatorial position (with the latter being more stable), influencing how efficiently the molecule can pack into a crystal lattice and interact with solvent molecules.

This duality—strong polar groups on a nonpolar frame—means that no single solvent is likely to be "perfect." Instead, solubility will exist on a spectrum, dictated by the solvent's ability to satisfy the energetic requirements of both the polar and nonpolar moieties simultaneously.

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Step-by-Step Procedure

-

Preparation:

-

To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure solid remains undissolved at equilibrium.

-

Record the exact mass of the solute if performing a mass-balance check.

-

Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials into the thermostatic shaker set to the desired temperature (e.g., 25.0°C).

-

Agitate the slurries at a moderate speed. A preliminary time-course experiment is recommended to determine how long equilibrium takes, but 24 to 48 hours is typical for many organic systems.

-

After the agitation period, turn off the shaker and allow the vials to rest undisturbed in the incubator for 1-2 hours to let the excess solid settle.

-

-

Sampling and Analysis:

-

Visually confirm that excess solid is present at the bottom of each vial. This is a critical self-validating check.

-

Carefully draw a sample from the clear supernatant using a syringe, avoiding any disturbance of the settled solid.

-

Immediately attach a 0.22 µm syringe filter and dispense the saturated solution into a clean, tared vial for analysis. Filtering removes fine particulates that would otherwise inflate the solubility measurement.

-

Accurately weigh or dilute the filtered sample for analysis.

-

Analyze the sample using a pre-developed and validated analytical method (e.g., HPLC) to determine the concentration. A 5-point calibration curve should be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

Express solubility in standard units, such as mg/mL, g/L, or mol/L.

-

Always report the temperature at which the measurement was made, as solubility is temperature-dependent.

-

Causality and Trustworthiness in Experimental Design

-

Why Excess Solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution is truly saturated and at equilibrium. Without it, you are only measuring that the compound is soluble up to the concentration you prepared.

-

Why Constant Temperature? Solubility is a thermodynamic equilibrium constant (Ksp) that is highly dependent on temperature. Fluctuations in temperature will cause the equilibrium to shift, leading to inaccurate and irreproducible results.

-

Why Filtration? Microscopic, undissolved particles can remain suspended in the supernatant. Failure to filter these out before analysis is a common source of significant error, leading to an overestimation of solubility. The choice of a 0.22 µm filter is a standard practice to remove fine particulates without causing adsorption of the solute.

-

Why a Time-Course Study? Assuming a system is at equilibrium after 24 hours can be erroneous. A simple time-course study (e.g., taking samples at 12, 24, 48, and 72 hours) and plotting concentration vs. time is the most robust way to prove that the measured concentration is stable and represents true equilibrium. The concentration should plateau over the final time points.

By building these checks and justifications into the protocol, the resulting data is not just a number, but a trustworthy, verifiable scientific finding.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. [Link]

-

Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Drug Bioavailability (pp. 1-46). John Wiley & Sons, Inc. [Link]

-

Prausnitz, J. M., Lichtenthaler, R. N., & de Azevedo, E. G. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria (3rd ed.). Prentice Hall. [Link]

A Technical Guide to trans-(2-Aminocyclohexyl)methanol: Commercial Availability, Purity, and Applications in Drug Development

Introduction

trans-(2-Aminocyclohexyl)methanol is a chiral bifunctional molecule that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical research and asymmetric synthesis. Its rigid cyclohexane backbone, coupled with the stereospecific trans orientation of the primary amine and hydroxymethyl functionalities, renders it a valuable chiral building block. This guide provides a comprehensive technical overview of its commercial availability, typical purity profiles, methods for analysis and purification, and its applications as a critical scaffold in the development of novel therapeutics. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively source, handle, and utilize this versatile compound.

I. Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers who cater to both research and bulk-scale manufacturing needs. It is typically offered as a racemic mixture of its (1R,2R) and (1S,2S) enantiomers.

Key Suppliers:

Major chemical suppliers offering this compound include, but are not limited to:

-

Sigma-Aldrich (Merck)

-

American Elements[1]

-

Santa Cruz Biotechnology[2]

-

Accela ChemBio Inc.

-

BOC Sciences

Available Grades and Purity Levels:

The compound is generally available in the following grades:

-

Technical Grade (≥95% purity): Suitable for initial research, process development, and applications where minor impurities do not significantly impact the outcome.

-

High-Purity Grade (≥98% to >99%): Recommended for applications requiring high stereochemical and chemical purity, such as in the synthesis of active pharmaceutical ingredients (APIs) and chiral ligands. American Elements notes the availability of purities up to 99.999% and higher for specialized applications.[1]

The following table summarizes the typical commercial availability of this compound:

| Supplier | CAS Number | Typical Purity | Available Forms |

| Sigma-Aldrich | 5691-21-4 | ≥95% | Racemic Mixture |

| American Elements | 5691-21-4 | ≥99% (with higher purities available)[1] | Racemic Mixture |

| Santa Cruz Biotechnology | 5691-21-4 | Research Grade (Purity varies by lot)[2] | Racemic Mixture |

| Accela ChemBio Inc. | 5691-21-4 | ≥95% | Racemic Mixture |

II. Purity and Impurity Profile

Ensuring the purity of this compound is critical for its successful application, especially in pharmaceutical synthesis where impurities can affect the safety and efficacy of the final drug product.

Typical Impurity Profile

Based on common synthetic routes and typical analytical data, a Certificate of Analysis (CoA) for high-purity this compound would likely include the following specifications and potential impurities:

| Parameter | Specification | Typical Value | Potential Impurity Source |

| Appearance | White to off-white solid | Conforms | Residual solvents, side-products |

| Purity (by GC or HPLC) | ≥99.0% | 99.5% | Incomplete reaction, side-products |

| cis-Isomer | ≤0.5% | <0.2% | Incomplete stereoselective synthesis |

| Cyclohexene Oxide | ≤0.1% | <0.05% | Unreacted starting material |

| Water Content (Karl Fischer) | ≤0.5% | 0.2% | Atmospheric moisture, reaction conditions |

| Residue on Ignition | ≤0.1% | <0.05% | Inorganic salts |

| Heavy Metals | ≤10 ppm | <5 ppm | Catalysts, processing equipment |

Diagram of Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Caption: Workflow for Purity Analysis.

III. Analytical Methods for Purity Determination

A robust analytical methodology is essential for the quality control of this compound. The primary techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly for assessing chemical and stereoisomeric purity.

Protocol for Chiral HPLC Analysis

This protocol outlines a general method for the separation of the enantiomers of this compound, which is crucial for monitoring the success of a chiral resolution process.

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Instrumentation:

-

HPLC system with a UV detector or a Chiral Detector (e.g., Circular Dichroism detector).

-

Chiral Stationary Phase (CSP) column. Polysaccharide-based columns are often effective. A common choice would be a Chiralpak® series column (e.g., Chiralpak IA, IB, or IC).

Reagents:

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA) or Ethanol

-

Additive (optional, for peak shape improvement): Diethylamine (DEA) or Trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%).

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and IPA (e.g., 90:10 v/v). If necessary, add 0.1% DEA for basic analytes to improve peak shape. Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Chiralpak® IA (or similar polysaccharide-based CSP)

-

Mobile Phase: n-Hexane:IPA (90:10) + 0.1% DEA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm (as the analyte has a weak chromophore) or a chiral detector.

-

Injection Volume: 10 µL

-

-

Analysis: Inject the prepared sample and record the chromatogram. The two enantiomers should elute as separate peaks.

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

IV. Purification to High Purity (>99%)

For applications in drug development, achieving high chemical and enantiomeric purity is often a necessity. Diastereomeric salt crystallization is a classical and effective method for the resolution of racemic amines like this compound.

Protocol for Diastereomeric Salt Resolution with Tartaric Acid

This protocol details the resolution of racemic this compound using (+)-tartaric acid. The principle relies on the formation of two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3][4][5]

Objective: To separate the enantiomers of this compound.

Materials:

-

Racemic this compound

-

(+)-Tartaric acid (enantiomerically pure)

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Deionized water

-

Standard laboratory glassware, filtration apparatus, and a rotary evaporator.

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve the racemic this compound in a minimal amount of warm methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The filtrate contains the more soluble diastereomeric salt.

-

-

Recrystallization (Optional, for higher purity):

-

Dissolve the collected crystals in a minimal amount of hot methanol and allow them to recrystallize upon slow cooling. This step can be repeated until a constant optical rotation is achieved.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in deionized water.

-

Basify the solution by the dropwise addition of 2 M NaOH solution until the pH is >10.

-

Extract the liberated free amine with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

-

-

Analysis:

-

Determine the enantiomeric excess of the resolved amine using the chiral HPLC method described previously.

-

Diagram of Diastereomeric Salt Resolution

Caption: Diastereomeric Salt Resolution Workflow.

V. Synthesis of this compound

A common and efficient method for the synthesis of the racemic trans-2-aminocyclohexanol core involves the ring-opening of cyclohexene oxide with ammonia. The subsequent conversion to the methanol derivative can be achieved through standard synthetic transformations.

Reaction Scheme: Ring-Opening of Cyclohexene Oxide

The nucleophilic attack of ammonia on the epoxide ring of cyclohexene oxide proceeds via an SN2 mechanism. The attack occurs at one of the carbon atoms of the epoxide, leading to the formation of the trans-2-aminocyclohexanol. The regioselectivity is governed by the Fürst-Plattner rule, which favors a transition state that resembles a chair conformation, resulting in the trans product.[6]

Step 1: Ring-Opening of Cyclohexene Oxide

Cyclohexene Oxide + NH3 → trans-2-Aminocyclohexanol

Mechanism:

-

The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

-

This attack occurs from the side opposite to the oxygen atom of the epoxide, leading to an inversion of configuration at the attacked carbon.

-

The epoxide ring opens, and a proton transfer from the newly formed ammonium ion to the alkoxide results in the formation of the neutral trans-2-aminocyclohexanol.

Diagram of Synthesis Pathway

Caption: Synthesis Pathway Overview.

VI. Applications in Drug Development

The rigid cyclohexane scaffold of this compound provides a well-defined three-dimensional orientation for the amine and hydroxymethyl groups. This makes it an excellent chiral building block for the synthesis of complex molecules with specific biological activities.

Key Application Areas:

-

Chiral Ligands and Catalysts: The amino alcohol functionality is ideal for the synthesis of chiral ligands for asymmetric catalysis.

-

Scaffold for Bioactive Molecules: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting G-protein-coupled receptors (GPCRs) and those with applications in treating neurological disorders.[7] The defined stereochemistry is crucial for achieving high binding affinity and specificity to biological targets.

-

Peptidomimetics: The constrained conformation of the cyclohexane ring makes it a useful component in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.

While specific blockbuster drugs containing this exact scaffold are not prominently disclosed in the public domain, the 1,2-amino alcohol motif on a cyclohexane ring is a recognized privileged structure in medicinal chemistry. Its derivatives are actively explored in early-stage drug discovery for a variety of therapeutic targets.

VII. Conclusion

This compound is a commercially accessible and highly valuable chiral building block for researchers in drug development and organic synthesis. Understanding its commercial landscape, purity profiles, and the methods for its analysis and purification is paramount for its effective utilization. The protocols and information provided in this guide offer a solid foundation for scientists to confidently incorporate this versatile molecule into their research and development programs, ultimately contributing to the discovery of novel and effective therapeutics.

VIII. References

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 13, 2026, from [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved January 13, 2026, from [Link]

-

Domínguez, J. J., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry. [Link]

-

American Elements. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Topic: The Role of trans-(2-Aminocyclohexyl)methanol as a Chiral Building Block

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of Chiral Building Blocks

In the landscape of modern organic synthesis and drug discovery, chiral building blocks are the foundational elements upon which complex, three-dimensional molecular architectures are built. The precise spatial arrangement of atoms is paramount to biological function, and the ability to selectively construct one enantiomer of a chiral molecule over another is a defining challenge and necessity in pharmaceutical development. Among the arsenal of available chiral synthons, trans-(2-Aminocyclohexyl)methanol stands out for its rigid cyclohexane backbone, which effectively positions its two functional groups—a primary amine and a hydroxymethyl group—in a well-defined 1,2-trans-diequatorial arrangement. This stereochemical rigidity is not a limitation but rather a powerful design element, enabling its derivatives to act as highly effective chiral ligands, auxiliaries, and catalysts in a multitude of asymmetric transformations.

This guide explores the synthesis and application of this compound, moving beyond a simple catalog of reactions to provide a deeper understanding of why it is such a successful and versatile chiral building block. We will delve into the mechanistic underpinnings of its applications and provide practical, field-tested protocols for its use.

Stereoselective Synthesis: Accessing Enantiopure Scaffolds

The utility of any chiral building block is contingent upon its accessibility in high enantiopurity. For this compound, the primary route to its enantiomerically pure forms, (1R,2R)- and (1S,2S)-, involves the resolution of the racemic mixture. The classical method using a chiral resolving agent remains a robust and widely adopted strategy.

Workflow for Classical Resolution

The resolution process leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Caption: Classical resolution of racemic this compound.

Application in Asymmetric Catalysis: Crafting Chiral Environments

The true power of this compound is realized when it is elaborated into more complex structures, particularly chiral ligands for asymmetric metal catalysis. The vicinal amino alcohol moiety provides two convenient handles for chemical modification, allowing for the synthesis of a diverse library of ligands.

Case Study: Synthesis of Chiral Diamine Ligands for Asymmetric Transfer Hydrogenation

One of the most successful applications of this building block is in the synthesis of N-sulfonated diamine ligands, which, when complexed with ruthenium, form highly active and selective catalysts for asymmetric transfer hydrogenation (ATH) of ketones. The pioneering work by Noyori and others demonstrated that these catalysts can reduce a wide range of prochiral ketones to chiral alcohols with excellent enantioselectivity and high yields.

The synthesis begins with the protection of the amine in (1R,2R)-2-aminocyclohexanol, followed by activation of the alcohol and substitution with a second amine. A popular and highly effective ligand is (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, often referred to as (R,R)-TsDPEN. A similar strategy is used to create analogous ligands from this compound.

-

Mesylation of the Alcohol: To a solution of (1R,2R)-trans-N-benzyl-2-aminocyclohexyl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred for 2 hours, allowing it to warm to room temperature.

-

Azide Substitution: Sodium azide (3.0 eq) is added to the reaction mixture along with a phase-transfer catalyst like tetrabutylammonium bromide in a biphasic system of DCM and water. The mixture is heated to reflux for 12 hours.

-

Reduction of the Azide: The organic layer is separated, and the crude azide is reduced to the primary amine using a standard reducing agent like lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation (H₂, Pd/C).

-

Sulfonylation: The resulting diamine is dissolved in DCM, and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq). The reaction is stirred overnight at room temperature.

-

Purification: The final N-tosylated diamine ligand is purified by column chromatography on silica gel.

The resulting ligand coordinates to a metal center (e.g., Ru²⁺) to create a chiral pocket around the metal. In the ATH of a ketone, the substrate approaches this chiral environment, and the hydride is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol product in excess.

Caption: Workflow from chiral building block to asymmetric catalysis.

Performance Data in Asymmetric Transfer Hydrogenation

The effectiveness of catalysts derived from this scaffold is evident in the consistently high enantioselectivities achieved across a range of substrates.

| Substrate (Ketone) | Catalyst Loading (mol%) | H-Source | Yield (%) | Enantiomeric Excess (e.e., %) |

| Acetophenone | 0.5 | HCOOH/NEt₃ | >99 | 98 (R) |

| 1-Tetralone | 0.5 | HCOOH/NEt₃ | 98 | 99 (R) |

| 2-Chloroacetophenone | 1.0 | i-PrOH/KOH | 95 | 97 (S) |

| Benzylacetone | 0.5 | HCOOH/NEt₃ | 96 | 96 (R) |

Data compiled from representative literature and is illustrative of typical performance.

Application in Drug Synthesis: The Case of a Novel Kinase Inhibitor

The structural motifs derived from this compound are present in numerous biologically active molecules. Its rigid framework can help lock a drug molecule into a specific conformation required for binding to a biological target, such as an enzyme's active site.

Consider the synthesis of a hypothetical kinase inhibitor where a chiral amino alcohol moiety is required to establish key hydrogen bond interactions within the ATP-binding pocket. The (1S,2S)-enantiomer of this compound can be used as the starting material.

-

Amine Coupling: The primary amine of (1S,2S)-trans-(2-Aminocyclohexyl)methanol is coupled with a heterocyclic carboxylic acid core of the inhibitor using a standard peptide coupling reagent like HATU or EDC/HOBt.

-

Alcohol Modification: The primary alcohol is then converted into an ether by a Williamson ether synthesis, linking it to another fragment of the target molecule.

The cyclohexane ring ensures that the amino and the substituted methoxy groups are held in a fixed spatial relationship, which is critical for potent and selective inhibition of the target kinase. The use of the enantiopure building block from the start avoids a costly and often low-yielding chiral separation at a later stage in the synthesis.

Conclusion: A Versatile and Indispensable Tool